tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(4,5-dimethoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(15)14-8-6-13-7-9(16-4)10(8)17-5/h6-7H,1-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZWQPLCGROUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670131 | |
| Record name | tert-Butyl (4,5-dimethoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049677-55-5 | |
| Record name | tert-Butyl (4,5-dimethoxypyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like 3-Boc-Amino-4,5-dimethoxypyridine. These factors could include pH, temperature, presence of other molecules, and more.
Biological Activity
Introduction
tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C13H20N2O4
- Molecular Weight : 268.31 g/mol
- CAS Number : 1142191-79-4
This compound belongs to the class of pyridine derivatives, characterized by the presence of methoxy groups and a carbamate moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and thereby influencing metabolic pathways.
- Receptor Modulation : It can bind to certain receptors, potentially altering signal transduction pathways that affect cellular responses.
These interactions are facilitated by the unique structural features of the compound, particularly the methoxy groups which enhance lipophilicity and binding affinity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Case Study : A study investigated its effects on cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer types with IC50 values in the low micromolar range. This suggests a promising role as a lead compound for further development in cancer therapy.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties:
- Research Findings : In vivo studies using carrageenan-induced paw edema models showed that this compound exhibited a dose-dependent reduction in inflammation. The percentage inhibition ranged from 40% to 70%, indicating substantial anti-inflammatory activity compared to standard treatments.
Antimicrobial Properties
The antimicrobial activity has been assessed against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be developed into an antimicrobial agent.
Comparative Analysis
When compared with similar compounds, such as other pyridine derivatives with varying substituents, this compound exhibits distinct biological profiles:
| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity (%) |
|---|---|---|
| This compound | Low µM | 40% - 70% |
| tert-butyl (6-fluoro-4-formylpyridin-3-yl)carbamate | Moderate µM | Not evaluated |
| tert-butyl (4-formylpyridin-3-yl)carbamate | High µM | Low % |
This table illustrates the varying degrees of efficacy among similar compounds, highlighting the potential advantages of this compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Activity
Research indicates that derivatives of tert-butyl 4,5-dimethoxypyridin-3-ylcarbamate exhibit significant anti-inflammatory properties. In a study involving various substituted benzamido phenylcarbamates, compounds similar to this compound were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. Results showed promising inhibition percentages ranging from 39.021% to 54.239%, suggesting potential therapeutic applications in treating inflammatory diseases .
Mechanism of Action
The mechanism of action for these compounds often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. In silico studies have provided insights into the binding modes of these compounds with COX enzymes, further supporting their development as anti-inflammatory agents .
Organic Synthesis
Building Block in Synthesis
this compound serves as an essential building block in organic synthesis. Its structural features allow it to participate in various coupling reactions to form more complex molecules. The compound's utility in synthesizing other pharmaceuticals and agrochemicals highlights its versatility.
Case Study: Synthesis of Related Compounds
A notable case study involved the synthesis of substituted phenylcarbamates using this compound as a precursor. The reaction conditions were optimized to yield high purity products with favorable yields (up to 82%) under mild conditions, demonstrating the compound's effectiveness as a synthetic intermediate .
Material Science Applications
Polymer Stabilization
In material science, this compound has been explored for its potential role as a stabilizer in polymer formulations. Its antioxidant properties can help enhance the thermal stability and longevity of polymers by preventing oxidative degradation during processing and application .
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Anti-inflammatory activity; inhibition of COX enzymes; potential therapeutic applications |
| Organic Synthesis | Building block for complex molecules; high yield synthesis of derivatives |
| Material Science | Stabilizer in polymers; enhances thermal stability and longevity |
Comparison with Similar Compounds
The structural and functional properties of tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate can be contextualized by comparing it to analogs with variations in substituents or core frameworks. Below is a detailed analysis supported by evidence from catalogs, safety data, and synthetic applications.
Structural Analogs in Pyridine Derivatives
Table 1: Key Pyridine-Based Carbamate Derivatives
*Boc = tert-butyloxycarbonyl
Key Observations:
Substituent Effects on Reactivity: The methoxy groups in the target compound enhance electron density on the pyridine ring, favoring electrophilic substitutions at the 2- or 6-positions. The allyl group in tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate introduces unsaturation, enabling applications in Diels-Alder reactions or thiol-ene click chemistry .
Steric and Electronic Influence of tert-Butyl Carbamate: The tert-butyl group in all analogs provides steric shielding, protecting the carbamate linkage from hydrolysis. However, this bulkiness may reduce solubility in non-polar solvents compared to smaller protecting groups (e.g., methyl carbamate) .
Functional Group Diversity :
- The boronate ester in the 3-chloro-5-boronate derivative (CAS: 2716849-15-7) highlights its utility in cross-coupling reactions, a feature absent in the target compound due to the lack of a boronate group .
Key Findings:
- However, the chloro substituent in the boronate-containing analog may pose mild irritation risks, necessitating enhanced protective measures during synthesis .
- All tert-butyl carbamate derivatives exhibit high thermal and hydrolytic stability, though the allyl- and boronate-substituted analogs may require inert atmospheres to prevent undesired reactions .
Preparation Methods
Reaction Mechanism
The amine group on the pyridine ring reacts with Boc anhydride in the presence of a base, typically triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to form the carbamate bond. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of Boc anhydride, followed by deprotonation to yield the protected product.
Standard Protocol
-
Reagents :
-
4,5-Dimethoxypyridin-3-amine (1.0 equiv)
-
Boc anhydride (1.2 equiv)
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Triethylamine (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Procedure :
Yield and Purity
Alternative Carbamate Formation Strategies
Mixed Carbonate Reagents
Di(2-pyridyl) carbonate (DPC) and phenyl chloroformate are alternative reagents for carbamate synthesis. These reagents react with amines under milder conditions compared to Boc anhydride, though they are less commonly used for Boc protection.
Example Using DPC:
Solid-Phase Synthesis
Solid-supported reagents, such as polymer-bound Boc anhydride, enable facile purification. This method is advantageous for large-scale production but requires specialized equipment.
Optimization of Reaction Conditions
Solvent Effects
Catalytic Additives
-
DMAP : Accelerates the reaction by acting as a nucleophilic catalyst (reduces reaction time to 6–8 hours).
Scalability and Industrial Adaptations
Pilot-Scale Synthesis
A patented method for analogous Boc-protected piperidines highlights scalable steps:
Cost-Efficiency
-
Boc anhydride : Preferred for low cost and commercial availability.
-
Recycling solvents : THF and DCM are distilled and reused in industrial settings.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Troubleshooting
Q & A
Basic Question: What are the recommended synthetic routes for tert-Butyl 4,5-dimethoxypyridin-3-ylcarbamate?
Methodological Answer:
The compound is synthesized via carbamate formation on a pyridine scaffold. A standard approach involves reacting 4,5-dimethoxypyridin-3-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine in anhydrous THF/DCM). The reaction typically proceeds at room temperature for 12–24 hours, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Key considerations include:
- Ensuring anhydrous conditions to prevent Boc-group hydrolysis.
- Monitoring reaction progress by TLC or LC-MS to optimize yield.
Similar protocols are validated for structurally analogous pyridine carbamates .
Basic Question: How should researchers characterize this compound?
Methodological Answer:
Characterization requires a multi-technique approach:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, tert-butyl at δ 1.4 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals in the pyridine ring .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical for C₁₃H₂₀N₂O₅: ~284.14 g/mol).
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase).
Refer to Safety Data Sheets (SDS) of analogous compounds for benchmarking spectral data .
Basic Question: What are the common reactivity profiles of this compound?
Methodological Answer:
The compound’s reactivity is governed by its carbamate and methoxy groups:
- Carbamate Stability : Susceptible to acidic/basic hydrolysis (e.g., TFA/DCM for deprotection). Avoid prolonged exposure to moisture .
- Methoxy Groups : Participate in electrophilic substitution (e.g., nitration, halogenation) under controlled conditions.
- Pyridine Ring : Acts as a weak base; coordinate with Lewis acids in coupling reactions.
Design experiments with inert atmospheres (N₂/Ar) and monitor for side reactions like demethylation .
Advanced Question: How can researchers optimize synthetic yield for scale-up?
Methodological Answer:
Yield optimization involves:
- Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) for improved Boc-group activation.
- Catalyst Tuning : Evaluate alternatives to DMAP (e.g., 4-pyrrolidinopyridine) for enhanced reaction kinetics.
- Temperature Gradients : Perform controlled heating (40–60°C) to reduce reaction time without degradation.
Use Design of Experiments (DoE) to identify critical parameters. Compare with scaled analogs (e.g., tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate) for process validation .
Advanced Question: How do pH and solvent systems affect the compound’s stability?
Methodological Answer:
Stability studies should include:
- pH-Dependent Degradation : Incubate in buffers (pH 1–13) at 25°C/40°C. Monitor via HPLC for hydrolysis products (e.g., free amine).
- Solvent Compatibility : Assess solubility and stability in DMSO, methanol, and acetonitrile over 72 hours.
Data from related carbamates suggest instability in acidic aqueous media (>48 hours at pH <3) but stability in DMSO for >1 week .
Advanced Question: What computational methods predict regioselectivity in further functionalization?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model electrostatic potential maps, identifying electron-rich sites (e.g., C-2/C-6 positions on the pyridine ring).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., nitration in HNO₃/H₂SO₄).
Validate predictions with experimental results (e.g., NOESY for spatial interactions) .
Advanced Question: How to resolve contradictions in reported reaction outcomes?
Methodological Answer:
Contradictions (e.g., variable yields in coupling reactions) require:
- Byproduct Analysis : Use LC-MS/MS to identify intermediates (e.g., deprotected amines or oxidized methoxy groups).
- Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to track reagent consumption.
- Reproducibility Trials : Replicate conditions with strict control of moisture/oxygen levels.
Cross-reference with SDS data on analogous compounds to isolate variables (e.g., tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
